molecular formula C20H36O6 B10767990 13,14-dihydro-19(R)-hydroxy Prostaglandin E1

13,14-dihydro-19(R)-hydroxy Prostaglandin E1

Cat. No.: B10767990
M. Wt: 372.5 g/mol
InChI Key: HNLDBJMVKYEERT-YMVOSSCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,14-dihydro-19®-hydroxy Prostaglandin E1 is a biologically active metabolite of Prostaglandin E1. It is known for its potent inhibitory effects on platelet aggregation and its role in various physiological processes. This compound has garnered significant interest due to its therapeutic potential in cardiovascular diseases and other medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-19®-hydroxy Prostaglandin E1 involves several steps, starting from the appropriate substituted aldehyde. The key steps include thermodynamically controlled intramolecular aldolization, followed by the formation of the cyclopentane ring at a relatively late stage in the reaction sequence . The stereoisomeric mixture of the compound can be prepared through these synthetic routes.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-purity lipid standards and specific reaction conditions to ensure the desired stereochemistry and biological activity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can occur at specific positions on the molecule, altering its chemical properties and biological effects.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 13,14-dihydro-19®-hydroxy Prostaglandin E1, each with distinct biological activities .

Scientific Research Applications

13,14-dihydro-19®-hydroxy Prostaglandin E1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13,14-dihydro-19®-hydroxy Prostaglandin E1 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Prostaglandin E1
  • 13,14-dihydro Prostaglandin E1
  • 15-keto Prostaglandin E1

Comparison: 13,14-dihydro-19®-hydroxy Prostaglandin E1 is unique due to its specific stereochemistry and potent inhibitory effects on platelet aggregation. Compared to Prostaglandin E1, it has a slightly higher potency in inhibiting ADP-induced platelet aggregation. Its biological activity closely resembles that of Prostaglandin E1, but with distinct pharmacokinetic properties .

Properties

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

7-[(2R)-2-(3,7-dihydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h14-17,19,21-22,24H,2-13H2,1H3,(H,25,26)/t14?,15?,16?,17-,19?/m1/s1

InChI Key

HNLDBJMVKYEERT-YMVOSSCXSA-N

Isomeric SMILES

CC(CCCC(CC[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O)O

Canonical SMILES

CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.